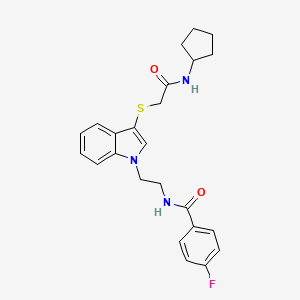
N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C24H26FN3O2S and its molecular weight is 439.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Couplage de Suzuki–Miyaura
Aperçu : Le couplage de Suzuki–Miyaura (SM) est une réaction puissante de formation de liaison carbone-carbone catalysée par des métaux de transition. Il a trouvé une application généralisée en raison de ses conditions réactionnelles douces, de sa tolérance aux groupes fonctionnels et de ses réactifs organoborés écologiques. Le composé que vous avez mentionné peut servir de réactif organoboré dans les réactions de couplage SM.
Mécanisme :- Synthèse de composés biaryles: Le couplage SM permet la construction de liaisons biaryles, qui sont répandues dans les produits naturels, les produits pharmaceutiques et les matériaux .
Réactions en position benzylique
Aperçu : La position benzylique désigne le carbone adjacent à un cycle benzénique. Les réactions à cette position sont essentielles pour modifier les composés aromatiques.
Halogénures benzyliques :- Halogénures benzyliques secondaires (2°) et tertiaires (3°): Ceux-ci réagissent généralement par un mécanisme SN1, impliquant des carbocations stabilisés par la résonance .
Nomenclature des cycloalcanes
Aperçu : Les cycloalcanes sont des hydrocarbures cycliques avec des liaisons simples entre les atomes de carbone adjacents. Le composé contient à la fois des cycles cyclopentane et cyclobutane.
Nomenclature :- Le cycle cyclopentane est la chaîne principale, et le plus petit cycle cyclobutane est un substituant sur la chaîne principale. Ainsi, le nom du composé est “cyclobutylcyclopentane”^ .
Mécanisme D'action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . The specific targets of this compound would depend on its exact structure and functional groups.
Mode of Action
The mode of action of indole derivatives can vary widely, but many have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Orientations Futures
Analyse Biochimique
Biochemical Properties
N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-fluorobenzamide plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. This compound is known to interact with enzymes involved in the metabolism of sulfur-containing compounds, such as thiol and sulfide enzymes . The interaction with these enzymes can lead to the formation of disulfide bonds, which are crucial for maintaining the structural integrity of proteins. Additionally, the compound may interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, this compound can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, the compound may activate or inhibit specific signaling pathways, resulting in altered cellular responses such as proliferation, differentiation, or apoptosis. Furthermore, the compound’s interaction with metabolic enzymes can affect the overall metabolic flux within cells, leading to changes in the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . This binding can lead to changes in the enzyme’s conformation, affecting its ability to catalyze biochemical reactions. Additionally, the compound may interact with transcription factors, influencing gene expression by modulating the binding of these factors to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities. Additionally, long-term exposure to the compound may result in adaptive cellular responses, such as changes in gene expression and protein synthesis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. At high doses, the compound may exhibit toxic or adverse effects, such as cellular damage or apoptosis.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation. These metabolic reactions can lead to the formation of metabolites with different biological activities. The compound’s interaction with metabolic enzymes can also affect the overall metabolic flux, influencing the levels of key metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the uptake and efflux of the compound, influencing its localization and accumulation within different cellular compartments. The compound’s distribution can also be affected by its binding to plasma proteins, which can modulate its bioavailability and pharmacokinetics.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound may localize to the cytoplasm, nucleus, or other organelles, where it can exert its biological effects. The localization of the compound can influence its activity and function, as different cellular compartments provide distinct microenvironments that affect the compound’s interactions with biomolecules.
Propriétés
IUPAC Name |
N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O2S/c25-18-11-9-17(10-12-18)24(30)26-13-14-28-15-22(20-7-3-4-8-21(20)28)31-16-23(29)27-19-5-1-2-6-19/h3-4,7-12,15,19H,1-2,5-6,13-14,16H2,(H,26,30)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSYSXWOJKCOQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Fluorophenyl)-N-[3-hydroxy-3-(2-thienyl)propyl]acetamide](/img/structure/B2514769.png)
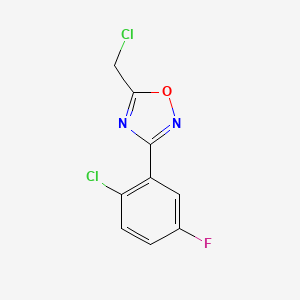
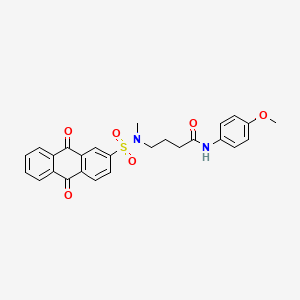
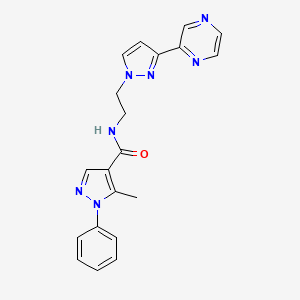
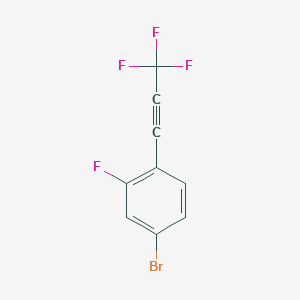
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
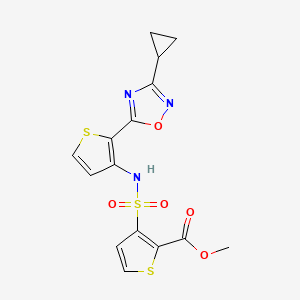
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2514783.png)
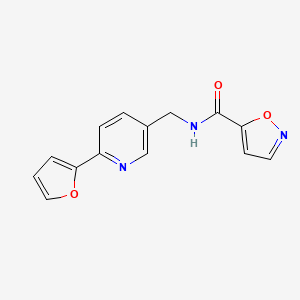
![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2514786.png)
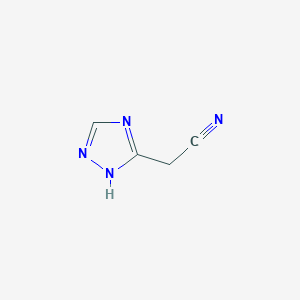
![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(m-tolyl)urea](/img/structure/B2514788.png)
![N-[2-[(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2514790.png)
![ethyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate](/img/structure/B2514791.png)